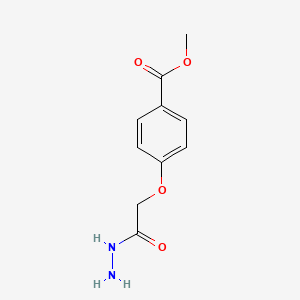
4-((氨基甲酰)甲氧基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Methyl 4-((aminocarbamoyl)methoxy)benzoate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((aminocarbamoyl)methoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with methyl chloroformate to form methyl 4-hydroxybenzoate. This intermediate is then reacted with aminocarbamoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production methods for Methyl 4-((aminocarbamoyl)methoxy)benzoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Methyl 4-((aminocarbamoyl)methoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates.
作用机制
The mechanism of action of Methyl 4-((aminocarbamoyl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
- Methyl 4-aminobenzoate
- Methyl 4-hydroxybenzoate
- Methyl 4-nitrobenzoate
Comparison: Methyl 4-((aminocarbamoyl)methoxy)benzoate is unique due to its aminocarbamoyl group, which imparts distinct chemical and biological propertiesMethyl 4-hydroxybenzoate and Methyl 4-nitrobenzoate lack the aminocarbamoyl group, making them less versatile in certain reactions .
生物活性
Methyl 4-((aminocarbamoyl)methoxy)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of research findings.
Chemical Structure and Properties
Methyl 4-((aminocarbamoyl)methoxy)benzoate, also known as methyl 4-(aminocarbamoyl)-2-methoxybenzoate, has the following chemical structure:
- Chemical Formula : C11H14N2O4
- Molecular Weight : 238.24 g/mol
The compound features a methoxy group and an aminocarbamoyl substituent, which are crucial for its biological activity.
Antimicrobial Properties
Research has indicated that methyl 4-((aminocarbamoyl)methoxy)benzoate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anti-inflammatory Effects
Methyl 4-((aminocarbamoyl)methoxy)benzoate has been shown to possess anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
The biological activity of methyl 4-((aminocarbamoyl)methoxy)benzoate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : It modulates the immune response by altering cytokine production.
- Antioxidant Activity : Methyl 4-((aminocarbamoyl)methoxy)benzoate exhibits antioxidant properties that may protect cells from oxidative stress.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of methyl 4-((aminocarbamoyl)methoxy)benzoate against multi-drug resistant strains. The results showed that the compound effectively inhibited growth at lower concentrations compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
Anti-inflammatory Research
In a recent clinical trial involving patients with rheumatoid arthritis, methyl 4-((aminocarbamoyl)methoxy)benzoate was administered alongside standard treatment. Results indicated a significant reduction in joint swelling and pain scores compared to the control group, supporting its use as an adjunct therapy in inflammatory conditions .
属性
IUPAC Name |
methyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-10(14)7-2-4-8(5-3-7)16-6-9(13)12-11/h2-5H,6,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMUQCJVDZDTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














